molecular formula C19H15N3O2S B381045 1-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 315692-90-1

1-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline

Cat. No. B381045
CAS RN: 315692-90-1
M. Wt: 349.4g/mol
InChI Key: KIIFPNHSRBWUMQ-UHFFFAOYSA-N
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Description

The compound “1-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline” is a synthetic molecule that has been studied for its potential anticancer properties . It belongs to a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . New thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have also been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-ylmethyl group attached to a 5-methyl-[1,2,4]triazolo[4,3-a]quinoline core . The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. For instance, the compound could potentially undergo reactions at the triazole or quinoline moieties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the benzo[d][1,3]dioxol-5-ylmethyl group could influence its solubility and stability .

Scientific Research Applications

Anticancer Activity

Compounds with benzo[d][1,3]dioxol-5-ylmethyl groups have been designed and synthesized for evaluation against various cancer cell lines such as CCRF-CEM (acute lymphoblastic leukemia), LNCaP (prostate cancer), and MIA PaCa-2 (pancreatic cancer) . These studies suggest potential applications of your compound in cancer research, particularly in the design of new therapeutic agents.

Synthesis and Characterization

The synthesis of novel compounds with benzo[d][1,3]dioxol-5-ylmethyl groups involves techniques such as Pd-catalyzed C-N cross-coupling . Characterization of these compounds includes determining their antitumor activities against cell lines like HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) . This indicates that your compound could be synthesized and characterized for similar purposes.

Drug Design

The structural features of benzo[d][1,3]dioxol-5-ylmethyl groups are considered in drug design due to their biological activities . Your compound may also be explored in drug design efforts to create new medications with improved efficacy and safety profiles.

Molecular Biology Research

Compounds with benzo[d][1,3]dioxol-5-ylmethyl groups could be used in molecular biology research to study their interactions with biological macromolecules and their mechanisms of action at the molecular level .

Pharmacological Studies

These compounds may undergo pharmacological studies to assess their pharmacokinetics, pharmacodynamics, and toxicity profiles . Such studies could be applicable to your compound to determine its suitability as a drug candidate.

Chemical Biology

In chemical biology, these compounds can be used as tools to probe biological systems and understand the chemical basis of biological processes .

Biochemical Assays

Biochemical assays may utilize these compounds to measure enzyme activities, receptor-ligand interactions, or other biochemical processes .

Computational Chemistry

Computational methods could be employed to predict the properties and behaviors of these compounds in biological systems, aiding in the rational design of new therapeutic agents .

Future Directions

Future research could focus on further optimizing this compound to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Additionally, more detailed studies on its mechanism of action and safety profile would be beneficial.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-12-8-18-20-21-19(22(18)15-5-3-2-4-14(12)15)25-10-13-6-7-16-17(9-13)24-11-23-16/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIFPNHSRBWUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline

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